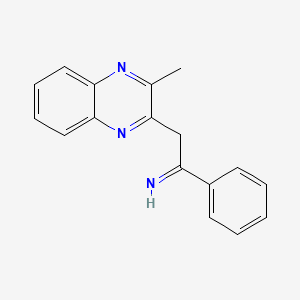

2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine

Description

Structure

3D Structure

Properties

CAS No. |

59417-47-9 |

|---|---|

Molecular Formula |

C17H15N3 |

Molecular Weight |

261.32 g/mol |

IUPAC Name |

2-(3-methylquinoxalin-2-yl)-1-phenylethanimine |

InChI |

InChI=1S/C17H15N3/c1-12-17(11-14(18)13-7-3-2-4-8-13)20-16-10-6-5-9-15(16)19-12/h2-10,18H,11H2,1H3 |

InChI Key |

DGPWSSNOALSWDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1CC(=N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis of 2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine typically involves:

- Step 1: Preparation of the quinoxaline intermediate, often 3-methyl-2-quinoxaline derivatives, through condensation of o-phenylenediamine with appropriate diketones or α-ketoaldehydes.

- Step 2: Formation of the imine (Schiff base) by condensation of the quinoxaline amine with phenyl-substituted ethanone or aldehyde derivatives under controlled conditions.

This approach is consistent with classical Schiff base synthesis where an amine reacts with a carbonyl compound to form an imine linkage.

Specific Synthetic Procedures

Quinoxaline Core Synthesis

- Starting Materials: o-Phenylenediamine derivatives and α-diketones or α-ketoaldehydes.

- Reaction Conditions: Typically reflux in ethanol or other suitable solvents for 6–12 hours.

- Outcome: Formation of 3-methyl-2-quinoxaline derivatives with high yields (60–90%) depending on substituents and reaction conditions.

Imine Formation (Schiff Base Synthesis)

- Reactants: 3-Methyl-2-quinoxaline amine and phenyl ethanone (acetophenone) or phenyl ethanal derivatives.

- Solvent: Ethanol or methanol is commonly used.

- Catalysts: Acid catalysts such as acetic acid may be employed to facilitate imine formation.

- Temperature: Reflux or room temperature stirring for 6–24 hours.

- Isolation: The product precipitates out or is isolated by solvent evaporation and recrystallization.

- Yield: Typically moderate to high (65–85%).

Data Table: Summary of Preparation Conditions

| Step | Reactants/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Quinoxaline synthesis | o-Phenylenediamine + α-diketone | Ethanol | Reflux (~78 °C) | 6–12 hours | 60–90 | Classical condensation reaction |

| Imine formation | 3-Methyl-2-quinoxaline amine + phenyl ethanone | Ethanol/Methanol | Room temp or reflux | 6–24 hours | 65–85 | Acid catalyst (acetic acid) may be used |

| Oxidation (optional) | Quinoxaline derivative + peracetic acid or H2O2 + catalyst | Acetic acid, chloroform, t-butanol | 20–100 °C | 2.5–24 hours | High | For N-oxide derivatives, purification |

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the phenylethanimine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxalines.

Substitution: Various substituted quinoxalines depending on the reagents used.

Scientific Research Applications

Anticancer Properties : The primary application of 2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine is its anticancer activity. Research indicates that quinoxaline derivatives can inhibit key enzymes involved in cancer progression, such as tyrosine kinases and c-MET kinase, leading to apoptosis in cancer cells. For instance, a study demonstrated that several synthesized quinoxaline derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines HCT-116 and MCF-7, indicating significant antiproliferative activity .

Mechanisms of Action :

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways critical for tumor growth and metastasis.

- Apoptosis Induction : It promotes programmed cell death in cancer cells, thereby reducing tumor size and spread.

- Tumor Hypoxia Induction : Some derivatives induce conditions that lead to hypoxia within tumors, making them more susceptible to treatment .

Case Studies

Several case studies have highlighted the effectiveness of this compound and its derivatives:

- Study on Antiproliferative Activity : A series of quinoxaline derivatives were synthesized and tested for their ability to inhibit the growth of HCT-116 and MCF-7 cell lines. Out of 25 compounds tested, 10 showed promising activity with IC50 values ranging from 1.9 to 7.52 μg/mL .

- Structure-Activity Relationship Analysis : Researchers conducted molecular docking studies to understand how modifications to the quinoxaline structure affect binding affinity to target proteins involved in cancer progression. This analysis revealed that certain structural features are crucial for maintaining high levels of biological activity .

Data Tables

| Compound Name | Structure | IC50 (μg/mL) | Target Cell Line |

|---|---|---|---|

| Compound A | Structure A | 1.9 | HCT-116 |

| Compound B | Structure B | 2.3 | MCF-7 |

| Compound C | Structure C | 7.5 | HCT-116 |

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine include:

- Quinoxaline vs. Methoxyphenyl Substituents: The quinoxaline moiety in the target compound enhances π-π stacking and electron-withdrawing effects compared to the methoxyphenyl group in N-(4-Methoxyphenyl)-1-phenylethanimine. This difference impacts catalytic activity; for example, the methoxyphenyl derivative achieved only 10% enantiomeric excess (ee) in transfer hydrogenation due to the lack of H-bond donors, whereas quinoxaline-based systems may offer better stereocontrol .

- Phosphinyl vs. Quinoxaline Groups: N-(Diphenylphosphinyl)-1-phenylethanimine participates in cyclization with aldehydes to form pyridines under solvent-free conditions . The phosphinyl group acts as a directing group, while the quinoxaline system in the target compound could alter reaction pathways due to its fused aromatic structure.

Stereochemical Outcomes

- E/Z Isomer Purity: (E)-N-(1-Phenylethylidene)aniline achieved >99% E-isomer purity, critical for high enantioselectivity in asymmetric reductions . The rigid quinoxaline system in this compound may enforce specific stereochemistry, though experimental confirmation is needed.

- Diastereoselectivity: (S)-1-Phenylethanimine exhibited low diastereoselectivity (50:50 dr) in reactions with H–P reagents, whereas steric hindrance from the quinoxaline group could enhance selectivity .

Stability and Intermolecular Interactions

Crystallographic studies of 1-phenylethanimine derivatives reveal planar geometries and intermolecular H-bonding (N–H⋯N) or π-π interactions .

Data Tables

Table 1: Comparison of Reaction Outcomes for Selected Imines

Table 2: Structural and Electronic Properties

| Compound | Key Functional Group | Electronic Effect | Steric Effect |

|---|---|---|---|

| This compound | Quinoxaline ring | Strong electron-withdrawing | Moderate (3-methyl) |

| N-(4-Methoxyphenyl)-1-phenylethanimine | Methoxyphenyl | Electron-donating (OCH3) | Low |

| N-(Diphenylphosphinyl)-1-phenylethanimine | Phosphinyl group | Electron-withdrawing | High (bulky substituent) |

Biological Activity

2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. While specific data on this compound is limited, its structural components suggest it may exhibit significant pharmacological properties akin to other quinoxaline derivatives.

Structure and Properties

The compound belongs to the class of quinoxalines, which are known for their diverse biological activities. Quinoxaline derivatives often exhibit properties such as:

- Antimicrobial Activity : Effective against a range of bacteria and fungi.

- Anticancer Activity : Inhibitory effects on various cancer cell lines.

- Neuropharmacological Effects : Potential anxiolytic and antidepressant properties.

Antimicrobial Activity

Quinoxaline derivatives have been extensively studied for their antimicrobial properties. For instance, recent studies have shown that compounds similar to this compound demonstrate significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Target Organism | MIC (mg/L) | Notes |

|---|---|---|---|

| Compound 25 | Staphylococcus aureus | 0.25 | Effective against MRSA |

| Compound 31 | Enterococcus faecium | 0.5 | Effective against VRE |

| Compound X | Escherichia coli | 1.0 | Moderate activity noted |

These compounds were found to inhibit biofilm formation, which is crucial for treating chronic infections where biofilms are prevalent .

Anticancer Activity

The anticancer potential of quinoxaline derivatives has also been highlighted in recent research. Compounds structurally related to this compound have shown promising results in inhibiting the growth of various cancer cell lines.

Table 2: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 (Liver Cancer) | 0.29 | Topoisomerase II inhibition |

| Compound B | A431 (Skin Cancer) | 0.90 | DNA intercalation |

| Compound C | Caco-2 (Colon Cancer) | 0.75 | Induction of apoptosis |

These findings suggest that quinoxaline derivatives can act through mechanisms such as DNA intercalation and inhibition of topoisomerase II, leading to reduced cell proliferation .

Case Studies

Several studies have focused on the biological activities of quinoxaline derivatives:

- Antimicrobial Screening : A study evaluated a series of quinoxaline derivatives against various bacterial strains, demonstrating significant inhibitory effects, particularly in antibiotic-resistant strains .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of quinoxaline derivatives on different cancer cell lines, revealing that certain compounds had IC50 values comparable to established chemotherapeutics like doxorubicin .

- Anxiolytic Properties : Some derivatives were tested for anxiolytic effects in animal models, showing promise for further development in neuropharmacology .

Q & A

Q. What are the key synthetic methodologies for preparing 2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine with high stereochemical purity?

- Methodological Answer : The compound can be synthesized via condensation of 3-methyl-2-quinoxalinecarbaldehyde with 1-phenylethylamine under acidic conditions. To ensure stereochemical purity, use chiral catalysts (e.g., spiroborate esters) or resolve racemic mixtures via chiral tartaric acid . Titanium(IV) chloride or molecular sieves may enhance imine formation efficiency by removing water, critical for suppressing side reactions . Post-synthesis, recrystallization in polar solvents (e.g., methanol) improves purity.

Q. How is the structural integrity and isomeric purity of this compound validated?

- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and detect E/Z isomerism. For enantiopurity, use chiral HPLC or polarimetry. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration . Pre-synthesis, ensure precursor purity (e.g., 3-methylquinoxaline derivatives) via TLC or GC-MS to minimize downstream impurities .

Q. What factors influence the compound’s reactivity in nucleophilic additions or reductions?

- Methodological Answer : The electron-deficient quinoxaline ring directs nucleophilic attacks to the α-carbon of the imine. Steric hindrance from the 3-methyl group may slow reactivity, requiring elevated temperatures or Lewis acids (e.g., BF₃·Et₂O) . For reductions (e.g., to amines), enantioselectivity depends on catalyst choice (e.g., BINAP-Ru complexes) and solvent polarity. Monitor reaction progress via IR spectroscopy to track C=N bond conversion .

Advanced Research Questions

Q. How can enantioselective reductions of this imine be optimized, and what challenges arise in stereochemical control?

- Methodological Answer : Use chiral borate catalysts (e.g., CBS catalysts) to transfer chirality during hydride reductions. Key challenges include:

- Isomeric interference : Impure E/Z imine mixtures reduce enantiomeric excess (ee). Pre-purify imines via column chromatography .

- Solvent effects : Non-polar solvents (toluene) improve catalyst-substrate interactions but may slow kinetics. Optimize via DOE (Design of Experiments) .

- Temperature sensitivity : Low temperatures favor selectivity but prolong reaction times. Balance using microwave-assisted synthesis .

Q. How to resolve contradictions in reported catalytic efficiencies for this compound’s derivatives?

- Methodological Answer : Discrepancies often stem from:

- Substrate purity : Trace water or oxygen degrades catalysts. Use Schlenk-line techniques for air-sensitive reactions .

- Analytical variability : Standardize ee measurements via chiral HPLC with identical columns and mobile phases across studies.

- Reaction scale : Catalytic efficiency may drop at >1 mmol scale due to mixing inefficiencies. Use microreactors for reproducibility .

Q. What methodological approaches optimize large-scale synthesis while maintaining yield and stereoselectivity?

- Methodological Answer :

- Flow chemistry : Continuous reactors minimize side reactions and improve heat management .

- Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported BINOL) enhance recyclability and reduce costs .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How do structural modifications to the quinoxaline ring affect biological activity in drug discovery contexts?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -Cl at position 7) enhance antimicrobial activity by increasing membrane permeability .

- Methyl substitutions : The 3-methyl group improves metabolic stability but may reduce solubility. Counteract via salt formation (e.g., HCl salts) .

- SAR studies : Synthesize analogs (e.g., 2-ethyl or 2-phenyl variants) and test against target enzymes (e.g., kinases) using SPR (Surface Plasmon Resonance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.